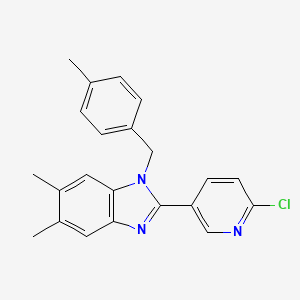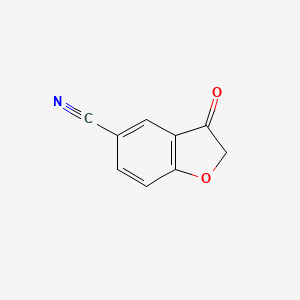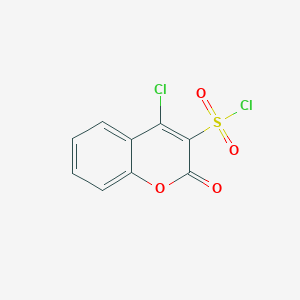
2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a complex organic compound with a molecular formula of C20H19ClN3. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of a pyridine ring, chlorinated at the 6-position, and various methyl substitutions, makes this compound particularly interesting for various scientific applications.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine ring and chlorination may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and chlorinated pyridines. Compared to these compounds, 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is unique due to its specific substitutions and the combination of structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-4-6-17(7-5-14)13-26-20-11-16(3)15(2)10-19(20)25-22(26)18-8-9-21(23)24-12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHAFTBBGVGZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2589902.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)

![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)


![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
